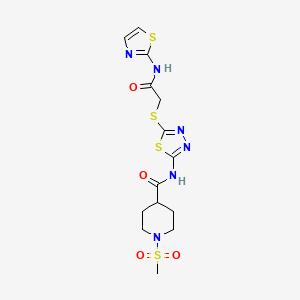
1-(methylsulfonyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(methylsulfonyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C14H18N6O4S4 and its molecular weight is 462.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(methylsulfonyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide represents a novel addition to the class of biologically active compounds featuring the 1,3,4-thiadiazole scaffold. This scaffold has been recognized for its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. The specific compound under consideration is notable for its potential therapeutic applications owing to its unique structural features.
Structural Characteristics
The compound is characterized by:
- Thiadiazole ring : Known for its broad spectrum of biological activity.
- Piperidine moiety : Often associated with improved pharmacokinetic properties.
- Methylsulfonyl group : Enhances solubility and bioavailability.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various strains of bacteria and fungi. A study highlighted the antimicrobial activity of synthesized thiadiazole derivatives with minimum inhibitory concentrations (MIC) ranging from 64 to 256 μg/mL against Pseudomonas aeruginosa and other pathogens .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound A | 64 | Effective against P. aeruginosa |
| Compound B | 128 | Moderate activity observed |
| Compound C | 256 | Limited effectiveness |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as HCT-116 and MCF-7. The compound exhibited IC50 values ranging from 0.6 to 15.4 µM, indicating significant cytotoxicity against these cancer cells .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HCT-116 | 15.4 ± 2.1 | Moderate cytotoxicity |
| MCF-7 | 0.6 ± 1.5 | High cytotoxicity |
Anti-inflammatory Effects
The anti-inflammatory properties of the compound have been supported by studies showing inhibition of pro-inflammatory cytokines in vitro. This suggests a potential role in treating inflammatory conditions .
The biological activities of the compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : The thiadiazole moiety is known to inhibit enzymes involved in inflammatory pathways.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to increased apoptosis.
- Quorum Sensing Inhibition : Some derivatives have shown promise as quorum sensing inhibitors, impacting bacterial communication and virulence .
Case Studies
Several case studies have documented the effectiveness of similar compounds based on the thiadiazole structure:
- Antimicrobial Study : A study on a related thiadiazole derivative showed potent activity against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment .
- Cancer Research : Compounds with similar structures have been evaluated for their anticancer effects, demonstrating significant tumor growth inhibition in xenograft models .
Eigenschaften
IUPAC Name |
1-methylsulfonyl-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O4S4/c1-28(23,24)20-5-2-9(3-6-20)11(22)17-13-18-19-14(27-13)26-8-10(21)16-12-15-4-7-25-12/h4,7,9H,2-3,5-6,8H2,1H3,(H,15,16,21)(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFYKLLGHFVRGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O4S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














